![molecular formula C9H8ClN3O2 B1394188 7-氯咪唑并[1,2-c]嘧啶-2-甲酸乙酯 CAS No. 1105187-40-3](/img/structure/B1394188.png)

7-氯咪唑并[1,2-c]嘧啶-2-甲酸乙酯

描述

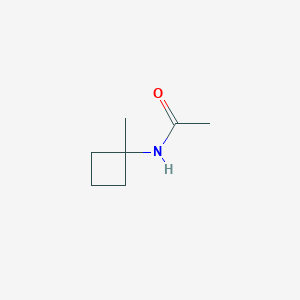

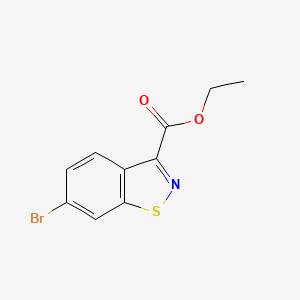

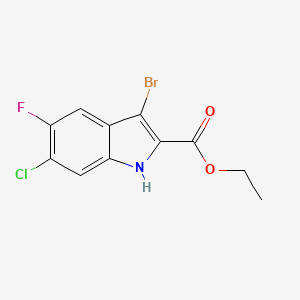

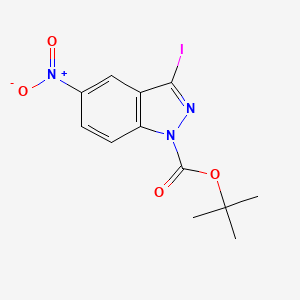

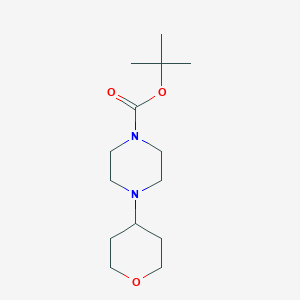

Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate is a chemical compound with the linear formula C9H8O2N3Cl1 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of condensed pyrimidines, such as Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate, often involves the use of the Dimroth rearrangement . This rearrangement can be subdivided into two types: relocation of heteroatoms within the rings of condensed systems (Type I) and migration of exo- and endocyclic heteroatoms in heterocyclic systems (Type II) .Molecular Structure Analysis

The molecular structure of Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate can be represented by the SMILES string ClC1=NC2=NC(C(OCC)=O)=CN2C=C1 . The InChI key for this compound is JJZDDYRUJCEALX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate is a powder . The compound has a molecular weight of 225.63172 .科学研究应用

Antituberculosis Agents

- Scientific Field: Medicinal Chemistry

- Application Summary: Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

- Methods of Application: The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .

- Results: A compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed improved potency against extracellular (MIC 80, 0.0009 μM) as well as intracellular (MIC 80, 0.00045 μM) Mtb with good microsomal stability (t 1/2 – human 83 min and mouse 63 min) .

Pharmacologically Active Decorated Six-Membered Diazines

- Scientific Field: Organic and Medicinal Chemistry

- Application Summary: Diazines, including pyridazine, pyrimidine and pyrazine, are widespread two-nitrogen containing compounds that constitute a central building block for a wide range of pharmacological applications . They exhibit a variety of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

- Methods of Application: The synthetic approaches applied in preparing these compounds focus on improving druglikeness and ADME-Tox properties .

- Results: These compounds have been found to be effective in a variety of therapeutic disciplines due to their high degree of structural diversity .

Synthesis of Pyrimidine Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: Pyrimidine derivatives are synthesized through a one-pot, three-component reaction . This process involves the reaction of an aldehyde, malononitrile, and benzamidine hydrochloride .

- Methods of Application: The synthesis is performed in the presence of magnetic nano Fe3O4 particles as the catalyst under solvent-free conditions .

- Results: This method results in the formation of pyrimidine derivatives .

Synthesis of Pyrimidine Derivatives

- Scientific Field: Organic Chemistry

- Application Summary: Pyrimidine derivatives are synthesized through a one-pot, three-component reaction . This process involves the reaction of an aldehyde, malononitrile, and benzamidine hydrochloride .

- Methods of Application: The synthesis is performed in the presence of magnetic nano Fe3O4 particles as the catalyst under solvent-free conditions .

- Results: This method results in the formation of pyrimidine derivatives .

未来方向

The future directions for research on Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate and similar compounds could involve further exploration of their potential as antituberculosis agents . Additionally, more research could be done to understand the specific chemical reactions involving these compounds and their mechanisms of action.

属性

IUPAC Name |

ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-4-13-5-11-7(10)3-8(13)12-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQUXPLJSXZVPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C=NC(=CC2=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676691 | |

| Record name | Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate | |

CAS RN |

1105187-40-3 | |

| Record name | Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105187-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 7-chloroimidazo[1,2-c]pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-1-[2-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B1394105.png)

![[2-(Octyloxy)ethyl]amine oxalate](/img/structure/B1394106.png)

![N-[2-(5-Amino-1,3,4-thiadiazol-2-YL)ethyl]-3,4-dimethoxybenzamide](/img/structure/B1394107.png)

![N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide](/img/structure/B1394113.png)

![7H-spiro[furo[3,4-b]pyridine-5,4'-piperidin]-7-one dihydrochloride](/img/structure/B1394128.png)